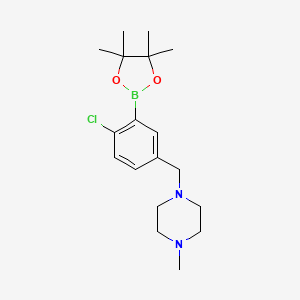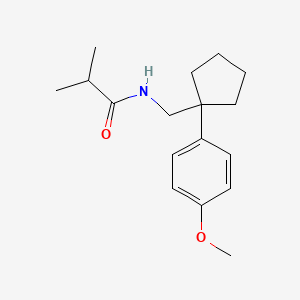
N-((1-(4-methoxyphenyl)cyclopentyl)methyl)isobutyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-((1-(4-methoxyphenyl)cyclopentyl)methyl)isobutyramide” is a complex organic compound. It contains a cyclopentyl group (a cycloalkane ring with five carbon atoms), a methoxyphenyl group (a phenyl ring with a methoxy substituent), and an isobutyramide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The cyclopentyl ring would provide a degree of three-dimensionality to the molecule, while the methoxyphenyl and isobutyramide groups would likely contribute to the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the cyclopentyl ring could influence its boiling and melting points, while the methoxyphenyl and isobutyramide groups could influence its solubility and reactivity .Scientific Research Applications
Oligonucleotide Synthesis
A study by Schulhof, Molko, and Teoule (1987) discussed the use of phenoxyacetyl (pac) and methoxyacetyl (mac) for adenine and guanine as amino protecting groups in phosphotriester and phosphoramidite approaches. This application is crucial for the preparation of modified DNA containing alkali labile bases such as saturated pyrimidines, highlighting the compound's role in genetic engineering and molecular biology (Schulhof, Molko, & Teoule, 1987).
Analytical Chemistry
Research by Heal, Frankland, and Buckett (1990) developed a novel, isocratic HPLC method for analyzing 3-methoxytyramine in rat brain homogenates. This method is significant for studying dopamine metabolism and its alterations by various drugs, demonstrating the application of methoxy compounds in neuropharmacological research (Heal, Frankland, & Buckett, 1990).
Pharmacology and Drug Synthesis
A paper by Fleck, McWhorter, DeKam, and Pearlman (2003) described the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, an intermediate in the preparation of premafloxacin, an antibiotic for pathogens of veterinary importance. This study illustrates the compound's role in synthesizing pharmaceuticals and its potential in veterinary medicine (Fleck, McWhorter, DeKam, & Pearlman, 2003).
Fragrance Industry
McGinty, Letizia, and Api (2012) reviewed the toxicology and dermatology of (4-methoxyphenyl)methyl isobutyrate as a fragrance ingredient. This compound is part of the Aryl Alkyl Alcohol Simple Acid Esters group, used in the fragrance industry. The review provides insights into the safe use of this material in fragrances (McGinty, Letizia, & Api, 2012).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c1-13(2)16(19)18-12-17(10-4-5-11-17)14-6-8-15(20-3)9-7-14/h6-9,13H,4-5,10-12H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBQJJMINBXHTPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCC1(CCCC1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


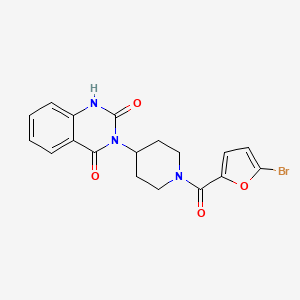
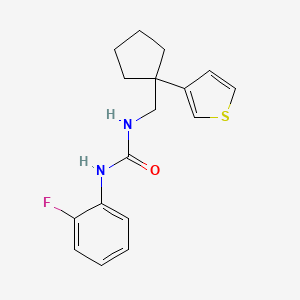
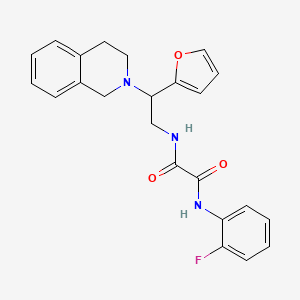

![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2738191.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)furan-2-carboxamide](/img/structure/B2738193.png)
![2-((2-methoxyethyl)amino)-8-methyl-3-(3-nitrophenyl)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2738194.png)


![N-[2-(1,3-benzoxazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide](/img/structure/B2738197.png)
![8-Tert-butyl 4-ethyl 3-oxo-2,8-diazaspiro[4.5]decane-4,8-dicarboxylate](/img/structure/B2738198.png)
